molecular formula C22H23ClN2O2S B2576893 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide CAS No. 946250-40-4

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2576893
CAS No.: 946250-40-4
M. Wt: 414.95
InChI Key: QFVQXUKAJKOTJH-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 3. The ethyl linker connects the thiazole ring to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group. Its molecular formula is C22H23ClN2O2S, with a molecular weight of 414.95 g/mol . The compound’s structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and electron-donating (ethoxyphenyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-3-27-19-10-4-16(5-11-19)14-21(26)24-13-12-20-15(2)25-22(28-20)17-6-8-18(23)9-7-17/h4-11H,3,12-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVQXUKAJKOTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : this compound
  • Molecular Formula : C19H22ClN2O2S
  • Molecular Weight : 366.91 g/mol
  • CAS Number : 866018-58-8

This compound features a thiazole ring, a chlorophenyl group, and an ethoxyphenyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds with thiazole structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMV4-110.3Apoptosis
Compound BMOLM131.2Cell cycle arrest
N-{...}VariousTBDTBD

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key metabolic enzymes. Preliminary findings suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurological disorders.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition (%) at 50 µM
Acetylcholinesterase75
Carbonic anhydrase60

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at the thiazole ring and the substitution pattern on the aromatic rings have been shown to influence potency and selectivity against various biological targets.

Case Studies

  • Case Study on Anticancer Effects :
    A study investigated the effects of thiazole derivatives on human leukemia cells. The results indicated that compounds with similar structures to N-{...} significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
  • Neuroprotective Effects :
    Another study highlighted the neuroprotective potential of thiazole-based compounds against oxidative stress-induced damage in neuronal cells. The compound demonstrated significant protective effects at concentrations as low as 10 µM.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to the 4-fluorophenyl analog , as chlorine’s larger atomic radius increases lipophilicity.
  • Core heterocycle variations : Replacing the thiazole ring with an indazole (as in ) introduces a fused bicyclic system, which improves π-π stacking interactions with biological targets but increases molecular weight (567.61 vs. 414.95 g/mol).
  • Linker modifications : The ethanediamide linker in adds hydrogen-bonding capacity but may reduce cell permeability compared to the ethyl-acetamide linker in the target compound.

Sulfonamide Derivatives with Thiazole Moieties

Sulfonamide-based analogs (Table 2) highlight the impact of replacing the acetamide group with sulfonamide:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Activity (Reference)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide C19H19ClN2O3S2 422.95 4-methoxyphenyl sulfonamide Not explicitly reported
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide C20H21FN2O3S2 420.52 4-fluoro/methoxy-methylphenyl Not explicitly reported
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide C20H21N5O2S2 427.54 Triazole-thioether, allyl group Anti-exudative activity

Key Observations :

  • Acetamide vs.

Tautomeric Behavior in Related Acetamides

highlights that acetamide derivatives (e.g., compound 3c ) can exist as tautomeric mixtures (e.g., 3c-I and 3c-A in a 1:1 ratio) . This tautomerism may influence solubility, binding affinity, and metabolic stability. For the target compound, tautomeric forms could arise at the thiazole-acetamide junction, though this remains unverified.

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